Perfluorohex-1-ene

Description

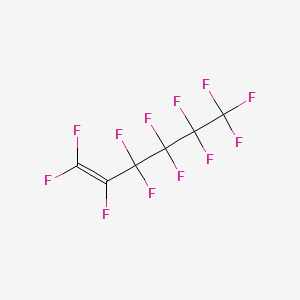

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCWMIZBMGHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226440 | |

| Record name | Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-25-9 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorohex-1-ene CAS number 755-25-9

An In-depth Technical Guide to Perfluorohex-1-ene (CAS 755-25-9)

Abstract

This compound (CAS 755-25-9), also known as dodecafluoro-1-hexene, is a fully fluorinated alkene that has emerged as a versatile building block in synthetic chemistry. Its unique electronic properties, conferred by the presence of twelve fluorine atoms, make it a valuable synthon for the introduction of perfluorinated moieties. This guide provides a comprehensive overview of the core chemical principles of this compound, including its synthesis, characteristic reactions, and purification. A significant focus is placed on its application in drug discovery, where the fluoroalkene motif serves as a metabolically stable isostere of the peptide bond. This document is intended to serve as a technical resource for researchers leveraging the unique properties of this compound in their synthetic and medicinal chemistry endeavors.

Introduction and Strategic Importance

This compound is a six-carbon olefin in which all hydrogen atoms have been replaced by fluorine. This substitution dramatically alters the molecule's physical and chemical properties compared to its hydrocarbon analog, 1-hexene. The high electronegativity of the fluorine atoms creates a strong inductive electron withdrawal along the carbon chain, rendering the double bond electron-deficient. This electronic feature is the cornerstone of its unique reactivity and is a central theme of this guide.

For drug development professionals, the strategic value of perfluoroalkenes lies in their emerging role as bioisosteres. Specifically, the (Z)-fluoro-olefin moiety has been successfully employed as a stable mimic of the s-trans amide bond, a ubiquitous functional group in peptides and protein-based therapeutics.[1][2] This isosteric replacement can enhance metabolic stability by preventing enzymatic hydrolysis, improve lipophilicity, and favorably modulate binding selectivity, making this compound a valuable starting material for creating novel peptide mimetics.[1][2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use in the laboratory.

Physical Properties

The physical properties of this compound are summarized in the table below. Its high density and volatility are characteristic of many low-molecular-weight perfluorocarbons.

| Property | Value | Source |

| CAS Number | 755-25-9 | [4] |

| Molecular Formula | C₆F₁₂ | [4] |

| Molecular Weight | 300.05 g/mol | [5] |

| Boiling Point | 57 °C | [5] |

| Density | ~1.801 g/cm³ (estimate) | [5] |

| Refractive Index | ~1.258 (estimate) | [5] |

| Appearance | Clear, colorless liquid | [6] |

Spectroscopic Characterization: ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of this compound. The chemical shifts are highly sensitive to the electronic environment of each fluorine nucleus. A detailed analysis of the spectrum allows for unambiguous structural confirmation.

The structure of this compound (CF₂=CFCF₂CF₂CF₂CF₃) gives rise to a complex but predictable ¹⁹F NMR spectrum with six distinct signals.

-

Vinylic Fluorines (CF₂=CF-): These are the most deshielded fluorines and will appear furthest downfield. They will exhibit complex splitting patterns due to geminal and vicinal coupling to each other.

-

Aliphatic Fluorines (-CF₂- and -CF₃): The CF₃ group will appear as a triplet, coupled to the adjacent CF₂ group. The three internal CF₂ groups will appear as complex multiplets due to coupling with their neighbors. The CF₂ group adjacent to the double bond will show additional coupling to the vinylic fluorines.

Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns:

| Group | Approximate Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Key Couplings |

| CF₂ =CF- | -90 to -120 | d, d | geminal, vicinal |

| CF₂=CF - | -170 to -190 | m | vicinal, allylic |

| -CF₂ -CF₂- | -120 to -125 | m | vicinal |

| -CF₂-CF₂ -CF₂- | -125 to -130 | m | vicinal |

| -CF₂-CF₂ -CF₃ | -120 to -125 | q | vicinal (to CF₃) |

| -CF₃ | -80 to -85 | t | vicinal (to CF₂) |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations.

General Synthetic Approach

A common laboratory-scale approach to terminal fluoroalkenes involves the olefination of carbonyl compounds. One such strategy is the Shapiro fluorination, which can convert a ketone into a fluoroalkene.[7] A plausible synthetic route to this compound could involve the reaction of a suitable perfluorinated carbonyl compound with a fluorinated ylide or a related olefination reagent.

Below is a conceptual workflow for the synthesis of a terminal perfluoroalkene.

Purification Protocol: Fractional Distillation

Due to its volatility, fractional distillation is the primary method for purifying this compound from non-volatile starting materials or higher-boiling isomers.[6]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column to ensure efficient separation. Use glassware that is thoroughly dried to prevent reactions with any moisture-sensitive intermediates.

-

Inert Atmosphere: Conduct the distillation under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of atmospheric moisture and oxygen.

-

Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling.

-

Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at approximately 57 °C.[5]

-

Storage: Store the purified, colorless liquid in a sealed container under an inert atmosphere, away from heat and ignition sources.

Chemical Reactivity and Key Reactions

The electron-deficient nature of the double bond in this compound dictates its reactivity, making it susceptible to attack by nucleophiles and radicals, rather than electrophiles which typically react with hydrocarbon alkenes.

Nucleophilic Vinylic Substitution

The most characteristic reaction of this compound is its reaction with nucleophiles. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the double bond, making the terminal carbon (C1) electrophilic. Nucleophiles will preferentially attack this carbon. The reaction often proceeds via an addition-elimination mechanism, leading to a net vinylic substitution.

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the terminal carbon of the double bond.

-

Intermediate Formation: This forms a carbanionic intermediate, with the negative charge stabilized by the adjacent fluorine atoms and the perfluoroalkyl chain.

-

Fluoride Elimination: The intermediate eliminates a fluoride ion from the adjacent carbon (C2) to restore the double bond, resulting in the substituted product.

This reactivity allows for the facile introduction of a wide range of functionalities, including amines, alkoxides, and thiolates, making this compound a valuable building block for more complex fluorinated molecules.[8]

Radical Addition

This compound can also undergo free-radical additions across the double bond.[9] These reactions are typically initiated by heat or light in the presence of a radical initiator. A radical species (R•) will add to the double bond, with a preference for attacking the terminal CF₂ group to form the more stable secondary radical on C2.

Step-by-Step Protocol for a Generic Radical Addition:

-

Initiation: A radical initiator (e.g., AIBN or a peroxide) is decomposed by heat or UV light to generate initial radicals.

-

Propagation Step 1: The initiator radical abstracts an atom (e.g., H from H-X) to form the adding radical (X•).

-

Propagation Step 2: The radical X• adds to the terminal carbon of this compound, forming a more stable secondary radical intermediate.

-

Propagation Step 3: This intermediate radical then abstracts an atom from another molecule of H-X to form the final product and regenerate the radical X•, continuing the chain reaction.

-

Termination: Two radical species combine to terminate the chain.

This type of reaction is useful for forming new carbon-carbon or carbon-heteroatom bonds and has been used for the polymerization of this compound under ultra-high pressure.[6][10]

Applications in Drug Discovery: The Fluoroalkene Amide Isostere

A primary application of this compound and related fluoroalkenes in medicinal chemistry is their use as bioisosteres for the amide bond.[1][11] The (Z)-fluoroalkene moiety, in particular, serves as a close structural and electronic mimic of the planar s-trans conformation of an amide linkage.

Causality behind the Isosteric Relationship:

-

Planarity and Bond Angles: Both the amide bond and the fluoroalkene are planar, with similar bond angles, allowing the fluoroalkene to maintain the overall peptide backbone conformation.

-

Dipole Moment: The C-F bond is highly polarized. The dipole moment of the fluoroalkene can mimic the dipole of the amide's C=O bond, preserving key electrostatic interactions with a biological target.

-

Metabolic Stability: Unlike amide bonds, which are susceptible to cleavage by proteases, the C=C bond of a fluoroalkene is robust and resistant to enzymatic hydrolysis, thereby increasing the in vivo half-life of a drug candidate.

This strategy has been successfully applied in the development of inhibitors for enzymes such as BACE1, which is a key target in Alzheimer's disease research.[1][12] The replacement of a scissile amide bond with a (Z)-fluoro-olefin led to compounds with improved pharmacokinetic properties while retaining high potency.[1]

Safety, Handling, and Toxicology

As a per- and polyfluoroalkyl substance (PFAS), this compound requires careful handling. While specific toxicological data for this compound is limited, general precautions for short-chain PFAS should be observed.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Toxicology Profile

The toxicology of many specific PFAS compounds is still under investigation. Short-chain PFAS, like this compound, are generally considered to have a lower bioaccumulation potential than their long-chain counterparts. However, they are highly persistent in the environment.[4] It is prudent to treat this compound as potentially toxic and to minimize exposure. Any waste should be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a fluorinated building block with a unique and valuable reactivity profile. Its electron-deficient double bond makes it an excellent substrate for nucleophilic and radical additions, providing a gateway to a wide array of more complex fluorinated molecules. For medicinal chemists and drug discovery scientists, its most compelling application is in the synthesis of fluoroalkene-based peptide isosteres, a strategy that has proven effective in overcoming the metabolic instability of traditional peptide drug candidates. By understanding the core principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can effectively and safely harness the potential of this versatile compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69786, this compound. Retrieved from [Link].

- Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 30(17), 127240.

- Aksenov, N. V., et al. (2023). Synthesis of this compound homopolymer at ultrahigh pressure. Fluorine Notes, 5(150).

- Burk, M. J., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3978–3981.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5282462, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. Retrieved from [Link].

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Gillard, J., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Konakahara, T. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.

-

ResearchGate. (n.d.). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Retrieved from [Link].

-

Fluorine Notes. (2023). October 2023 — "Synthesis of this compound homopolymer at ultrahigh pressure". Retrieved from [Link].

-

Harvard University. (n.d.). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. Retrieved from [Link].

-

ResearchGate. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link].

-

ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link].

- National Center for Biotechnology Information. (2024).

-

ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link].

-

Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link].

-

ResearchGate. (n.d.). 19F and1H NMR spectra of halocarbons. Retrieved from [Link].

-

Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link].

-

National Institutes of Health. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link].

-

Pharos. (n.d.). 1-Hexene, 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluoro-. Retrieved from [Link].

-

PubMed Central. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link].

-

PubMed Central. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Free radical addition to olefins. Part 14.—Addition to trifluoromethyl radicals to fluoroethylenes. Retrieved from [Link].

-

Comptes Rendus de l'Académie des Sciences. (2024). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link].

-

MDPI. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link].

-

Technical Disclosure Commons. (2023). processes for preparation of 1-perfluorohexyl octane. Retrieved from [Link].

- ACS Publications. (2021). An Investigation of Thermal Air Degradation and Pyrolysis of Per- and Polyfluoroalkyl Substances and Aqueous Film-Forming Foams in Soil. ACS ES&T Engineering.

-

Cosmetic Ingredient Review. (2018). Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. Retrieved from [Link].

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link].

-

MDPI. (2017). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Retrieved from [Link].

-

ResearchGate. (n.d.). Chemical structure and 19 F NMR spectrum of ligand 1, 5-(pentafluoro-l 6 -sulfanyl)-1,3-benzoxazole-2(3H)-thione (a), and ligand 2, 2-bromo-4-(pentafluoro-l 6 -sulfanyl)aniline (b). Retrieved from [Link].

-

ResearchGate. (n.d.). Fluoroalkylsilanes with Embedded Functional Groups as Building Blocks for Environmentally Safer Self-Assembled Monolayers. Retrieved from [Link].

-

Enviro Wiki. (2015). Occurrence and use of highly fluorinated substances and alternatives, Report 7/15. Retrieved from [Link].

Sources

- 1. The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6F12 | CID 69786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PERFLUOROHEXENE-1 | 755-25-9 [chemicalbook.com]

- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles [mdpi.com]

- 9. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 10. Volume # 5(150), September - October 2023 — "Synthesis of this compound homopolymer at ultrahigh pressure" [notes.fluorine1.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Perfluorohex-1-ene and its Synonyms

Introduction: The Unique Position of Perfluorohex-1-ene in Fluorochemistry

This compound, a fully fluorinated alkene, occupies a significant niche in the landscape of advanced materials and chemical synthesis. Its unique combination of a reactive double bond and a perfluorinated chain imparts a distinct set of physicochemical properties, making it a valuable monomer for specialty polymers and a versatile building block in organic synthesis. The high electronegativity of the fluorine atoms dramatically influences the electron density of the carbon-carbon double bond, leading to reactivity patterns that are distinct from its hydrocarbon analogs. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its nomenclature, physicochemical characteristics, synthesis methodologies, and key applications, underpinned by an understanding of the fundamental principles that govern its behavior.

Nomenclature and Identification: A Multiplicity of Synonyms

Clear and unambiguous identification of chemical compounds is paramount for scientific communication and safety. This compound is known by a variety of names, which can sometimes lead to confusion. Its systematic IUPAC name is 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene . A comprehensive list of its synonyms and identifiers is provided below for clarity and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene |

| CAS Number | 755-25-9[1] |

| Molecular Formula | C6F12[1] |

| Molecular Weight | 300.04 g/mol [1] |

| Common Synonyms | Perfluoro-1-hexene, Dodecafluoro-1-hexene, Perfluorohexene |

| Other Synonyms | 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluoro-1-hexene, perfluorohexene-1 |

| EC Number | 212-047-6[1] |

| PubChem CID | 69786[1] |

Physicochemical Properties: The Impact of Fluorination

The substitution of all hydrogen atoms with fluorine in the hexene backbone results in a molecule with remarkable properties. The high bond energy of the C-F bond and the shielding effect of the fluorine atoms contribute to its high thermal and chemical stability. Furthermore, the low polarizability of the C-F bond leads to weak intermolecular forces, resulting in a low boiling point and surface tension.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 56-58 °C | [2] |

| Refractive Index (nD) | 1.272 | [2] |

| Molecular Weight | 300.04 g/mol | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 12 | [1] |

Synthesis of this compound: A Multi-step Approach

The industrial synthesis of terminal perfluoroalkenes like this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the telomerization of tetrafluoroethylene (TFE) followed by dehydroiodination of the resulting perfluoroalkyl iodide.

Causality Behind the Synthetic Strategy

The choice of this two-step approach is dictated by the reactivity and availability of the starting materials. Tetrafluoroethylene is a readily available and highly reactive monomer that can be controllably oligomerized in the presence of a telogen, such as a perfluoroalkyl iodide. The telomerization step allows for the construction of the desired carbon chain length. The subsequent elimination of hydrogen iodide (dehydroiodination) from the intermediate is a reliable method for introducing the terminal double bond.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative laboratory-scale synthesis of this compound.

Step 1: Telomerization of Tetrafluoroethylene with Perfluoroethyl Iodide

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves is used. The reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can act as a radical scavenger and inhibit the reaction.

-

Charging the Reactor: Perfluoroethyl iodide (C2F5I) is charged into the reactor. The amount will depend on the desired chain length distribution of the telomer products.

-

Introduction of Tetrafluoroethylene (TFE): TFE is introduced into the reactor under pressure. The reaction is typically carried out at elevated temperatures and pressures to facilitate the polymerization. The molar ratio of TFE to C2F5I is a critical parameter that influences the average molecular weight of the telomer mixture.

-

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 150 to 200°C and pressures from 20 to 50 bar. The reaction time can vary from several hours to a full day, depending on the desired conversion.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess TFE is vented. The resulting mixture of perfluoroalkyl iodides is then distilled to separate the desired perfluorohexyl iodide from other telomers.

Step 2: Dehydroiodination of Perfluorohexyl Iodide

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is used. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol.

-

Reactants: The purified perfluorohexyl iodide is dissolved in the solvent in the reaction flask. A solution of a strong base, such as potassium hydroxide (KOH), in the same solvent is placed in the dropping funnel.

-

Reaction Execution: The base solution is added dropwise to the stirred solution of the perfluorohexyl iodide at a controlled temperature, often at or slightly above room temperature. The dehydroiodination reaction is an elimination reaction that proceeds via an E2 mechanism.

-

Work-up and Purification: After the addition of the base is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The resulting mixture is then typically washed with water to remove the inorganic salts. The organic layer is separated, dried over a suitable drying agent (e.g., magnesium sulfate), and then fractionally distilled to obtain pure this compound.

Key Applications of this compound

The unique properties of this compound make it a valuable component in a range of advanced applications, particularly in the field of polymer science and as a precursor for other fluorochemicals.

Monomer for High-Performance Polymers

This compound can be polymerized, often under high pressure, to produce homopolymers and copolymers with exceptional properties.[2] These polymers are characterized by:

-

High Optical Clarity and Low Refractive Index: The amorphous nature of some of its copolymers leads to high transparency in the visible and near-infrared regions of the spectrum. This, combined with a low refractive index, makes them ideal materials for optical applications.[2]

-

Excellent Thermal and Chemical Stability: The strong C-F bonds in the polymer backbone impart outstanding resistance to heat and aggressive chemicals.

-

Low Surface Energy: This property leads to materials with excellent hydrophobicity and oleophobicity, making them suitable for protective coatings and low-friction surfaces.

These properties make this compound-based polymers valuable in the fabrication of:

-

Optical Waveguides and Fibers: For use in telecommunications and data transmission.[2]

-

High-Speed Waveguide Modulators: For integrated optical circuits.[2]

-

Protective Coatings: For electronic components and other sensitive materials.

Caption: The pathway from this compound monomer to advanced applications.

Precursor in Chemical Synthesis

The reactive double bond in this compound allows it to participate in a variety of chemical reactions, making it a useful intermediate for the synthesis of other fluorinated compounds. These can include surfactants, lubricants, and other specialty chemicals where the perfluorohexyl group imparts desired properties.

Safety and Handling

This compound is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Due to its low boiling point, it should be stored in a cool, dry place away from sources of ignition. As with all per- and polyfluoroalkyl substances (PFAS), appropriate measures should be taken to prevent its release into the environment.

Conclusion

This compound, or 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene, is a highly versatile and valuable fluorochemical. Its unique combination of a reactive olefinic group and a stable perfluorinated tail underpins its utility in the synthesis of high-performance polymers for advanced optical and coating applications. A thorough understanding of its nomenclature, properties, and synthesis is crucial for researchers and scientists seeking to leverage its unique characteristics in the development of new materials and technologies. As the demand for materials with exceptional performance continues to grow, the importance of specialty monomers like this compound is set to increase.

References

-

Sokolov, V.I., Akhmanov, S.A., Goryachuk, I.O., & Polunin, E.V. (2023). SYNTHESIS OF this compound HOMOPOLYMER AT ULTRAHIGH PRESSURE. Fluorine Notes, 5(150). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69786, this compound. Retrieved from [Link].

Sources

A Comprehensive Technical Guide to the Physical Properties of Dodecafluoro-1-hexene and Its Analogs

Abstract: This technical guide provides a detailed examination of the physical properties of fluorinated hexenes, with a primary focus on compounds referred to as dodecafluoro-1-hexene. It addresses the common ambiguity between the fully-fluorinated perfluorohex-1-ene and its partially-hydrogenated analog, presenting key physical data for both. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of these compounds for experimental design, process development, and safety assessments. The guide includes tabulated physical constants, detailed experimental protocols for property determination, and essential safety and handling information.

Introduction and Structural Clarification

The term "dodecafluoro-1-hexene" can be ambiguous and is often used to refer to at least two distinct chemical structures. The primary distinction lies in the degree of fluorination at the alkene functional group.

-

This compound (PFH) : This compound represents the fully fluorinated C6 alkene, with the molecular formula C6F12 . Every hydrogen atom of the parent 1-hexene is substituted by a fluorine atom. Its IUPAC name is 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene.[1]

-

1H,1H,2H-Perfluoro-1-hexene : This compound is a partially hydrogenated analog containing a vinyl group. Its molecular formula is C6H3F9 (linear formula: CH2=CH(CF2)3CF3). Its IUPAC name is 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene.

For the purposes of practical application and experimental work, 1H,1H,2H-Perfluoro-1-hexene (CAS: 19430-93-4) is more commonly characterized with readily available experimental data for its physical properties. In contrast, experimental data for this compound (CAS: 755-25-9) is less prevalent in common chemical databases, with most available information being computationally derived.[1] This guide will present the known properties for both, with an experimental focus on the C6H3F9 analog.

Core Physical and Molecular Properties

A summary of the fundamental physical and molecular properties is crucial for laboratory use, including calculations for stoichiometry, reaction setup, and safety assessments. The properties for both compounds are summarized below for direct comparison.

Table 1: Summary of Key Physical Properties

| Property | 1H,1H,2H-Perfluoro-1-hexene | This compound | Source(s) |

| CAS Number | 19430-93-4 | 755-25-9 | [1] |

| Molecular Formula | C6H3F9 | C6F12 | [1] |

| Molecular Weight | 246.07 g/mol | 300.04 g/mol | [1] |

| Appearance | Colorless Liquid | - | |

| Boiling Point | 59-60 °C (lit.) | Not available | |

| Density | 1.452 g/mL at 25 °C (lit.) | Not available | |

| Refractive Index (n20/D) | 1.300 (lit.) | Not available | |

| Vapor Density | 8.5 (vs air) | Not available |

Experimental Workflows for Property Verification

The trustworthiness of experimental data relies on robust and verifiable methodologies. The following section details standard operating procedures for determining the key physical properties of fluorinated alkenes like 1H,1H,2H-perfluoro-1-hexene.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or unverified sample of a fluorinated alkene involves a sequence of non-destructive and destructive tests, beginning with identity confirmation and proceeding to bulk property measurement.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Perfluorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of Perfluorohex-1-ene

This compound (C₆F₁₂), systematically named 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene, is a fluorinated alkene of significant interest in materials science, synthetic chemistry, and advanced drug development. Its unique electronic properties, conferred by the extensive fluorination, impart distinct reactivity and physical characteristics. A thorough understanding of its molecular structure and electronic distribution is paramount for its effective application and for the prediction of its behavior in complex chemical systems. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for elucidating the detailed structural features of this fluorinated olefin. This guide offers a comprehensive analysis of the spectroscopic data of this compound, providing field-proven insights into the interpretation of its spectral signatures.

Molecular Structure and Isomerism

It is crucial to distinguish this compound from its isomers and related fluorinated hexanes. The "-1-ene" designation definitively places the carbon-carbon double bond at the terminus of the six-carbon chain. The perfluorinated nature indicates that all hydrogen atoms have been substituted with fluorine.

Molecular Formula: C₆F₁₂

Molar Mass: 300.05 g/mol [1]

CAS Registry Number: 755-25-9[2]

IUPAC Name: 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene[1]

Caption: Molecular structure of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The wide chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

A standard protocol for acquiring a ¹⁹F NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Reference: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference can be used.

-

Decoupling: Proton decoupling is generally not necessary unless H-F couplings are being specifically investigated (which are absent in the perfluorinated molecule).

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Caption: A generalized workflow for acquiring a ¹⁹F NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, this technique is inherently less sensitive than ¹⁹F NMR. The key features of the ¹³C NMR spectrum are the chemical shifts of the carbon atoms and the large coupling constants between carbon and directly attached fluorine atoms (¹J_CF).

Expected ¹³C NMR Spectral Features:

-

Chemical Shifts: The carbon atoms of the double bond (C1 and C2) are expected to resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the perfluoroalkyl chain. The strong electron-withdrawing effect of the fluorine atoms will significantly deshield all carbon atoms, shifting their resonances downfield compared to their non-fluorinated hydrocarbon analogs.

-

C-F Coupling: Each carbon signal will be split into a complex multiplet due to coupling with adjacent fluorine atoms. The magnitude of the one-bond carbon-fluorine coupling constant (¹J_CF) is typically large, on the order of 250-350 Hz. Two-bond (²J_CF) and three-bond (³J_CF) couplings will also be present, further complicating the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A concentrated solution of this compound in a deuterated solvent is required due to the low sensitivity of ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer with a carbon-sensitive probe is used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H couplings (though none are present in the perfluorinated molecule).

-

Relaxation Delay: A sufficient relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons.

-

-

Data Processing: Similar to ¹⁹F NMR, the FID is processed through Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most characteristic IR absorptions will arise from the C=C double bond and the numerous C-F bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=C | Stretching | ~1750 - 1730 | Medium to Weak |

| C-F | Stretching | ~1400 - 1000 | Strong to Very Strong |

The C=C stretching frequency in perfluorinated alkenes is typically found at a higher wavenumber compared to their hydrocarbon counterparts (~1650 cm⁻¹) due to the inductive effect of the fluorine atoms. The C-F stretching region will be characterized by a series of very strong and complex absorption bands, often making it the most prominent feature of the IR spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As a liquid, this compound can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The instrument then automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability and bonding.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak for C₆F₁₂ is expected at a mass-to-charge ratio (m/z) of 300.

-

Fragmentation Pattern: Due to the strength of the C-F bonds, the fragmentation of perfluorinated compounds can be complex. Common fragmentation pathways involve the loss of F atoms (m/z 19) and CF₃ groups (m/z 69). The fragmentation pattern can be used to deduce the structure of the molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating data from ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary perspective on the molecule's architecture and electronic properties. For researchers in materials science and drug development, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the rational design of new fluorinated materials and pharmaceuticals. The foundational work of early researchers continues to be a valuable resource in the ongoing exploration of the rich chemistry of perfluorinated compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. This compound. National Institute of Standards and Technology. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of Perfluorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Perfluorohex-1-ene (PFHE), a fully fluorinated six-carbon olefin, is a compound of increasing interest across various scientific and industrial domains, including in specialized applications within drug development and materials science. Its unique physicochemical properties, largely dictated by the immense strength of its carbon-fluorine bonds, render it a subject of significant academic and practical curiosity. A critical aspect of its characterization, particularly for applications involving elevated temperatures, is its thermal stability. This guide provides an in-depth technical exploration of the thermal stability of this compound, offering insights into its decomposition profile, the methodologies for its evaluation, and the mechanistic pathways of its degradation.

The Intrinsic Thermal Stability of this compound: A Double-Edged Sword

The defining characteristic of perfluoroalkenes, including this compound, is their exceptional thermal stability. This robustness stems from the high bond energy of the C-F bond (approximately 485 kJ/mol), which is significantly stronger than the C-H bond (approximately 413 kJ/mol). This inherent stability makes PFHE suitable for applications in high-temperature environments where hydrocarbon analogues would readily decompose. However, this same stability presents a challenge for its eventual degradation, contributing to its persistence in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6F12 | [2] |

| Molecular Weight | 300.05 g/mol | [2] |

| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohex-1-ene | [2] |

| Boiling Point | ~57-59 °C | |

| Density | ~1.65 g/cm³ |

Methodologies for Assessing Thermal Stability

The evaluation of the thermal stability of a compound like this compound necessitates the use of specialized analytical techniques capable of monitoring changes in its physical and chemical properties as a function of temperature. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA is a cornerstone technique for determining the thermal stability of materials.[3][4] It measures the change in mass of a sample as it is heated over time in a controlled atmosphere. A loss in mass indicates decomposition or volatilization.

Experimental Protocol for this compound:

-

Sample Preparation: A small, precisely weighed sample of liquid this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

-

Atmosphere: An inert atmosphere, typically nitrogen or argon, is established and maintained at a constant flow rate to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is a key parameter determined from this curve, representing the temperature at which significant mass loss begins.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is crucial to isolate the effects of thermal energy on the C-F and C-C bonds, without the complicating influence of oxidation.

-

Constant Heating Rate: A linear heating rate ensures that the decomposition process is observed under controlled and reproducible conditions, allowing for kinetic analysis of the degradation process.

Diagram 1: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal transitions such as melting, boiling, and decomposition, which are associated with endothermic or exothermic processes.

Experimental Protocol for this compound:

-

Sample Preparation: A small, accurately weighed liquid sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. A sealed empty pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: A controlled inert atmosphere is maintained.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like boiling or decomposition) appear as peaks pointing down, while exothermic events appear as peaks pointing up.

Causality Behind Experimental Choices:

-

Hermetic Sealing: Sealing the pan is essential for a volatile liquid like this compound to prevent mass loss due to evaporation before the boiling point or decomposition temperature is reached, ensuring that the observed thermal events are accurate.

-

Differential Measurement: The use of a reference pan allows for the precise measurement of heat flow changes in the sample by canceling out the heat capacity of the pan and instrument.

Diagram 2: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Decomposition Pathways and Products

The thermal decomposition of perfluoroalkenes is a complex process that can proceed through several pathways, primarily involving the cleavage of C-C and C-F bonds. While a detailed experimental study on the pyrolysis of this compound is not extensively documented, the general principles of perfluoroalkene decomposition can be applied.

A critical review of the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) indicates that the pyrolysis products of perfluoroalkanes and perfluoroalkenes are similar.[6] The primary decomposition mechanism is believed to be C-C bond scission, leading to the formation of smaller perfluorinated radical species. These radicals can then undergo further reactions, such as recombination or elimination of a fluorine atom, to form a variety of smaller perfluoroalkanes and perfluoroalkenes.

Likely Decomposition Products of this compound:

Based on studies of related compounds, the thermal decomposition of this compound is expected to yield a mixture of smaller perfluorinated compounds, including:

-

Tetrafluoroethylene (C2F4)

-

Hexafluoropropylene (C3F6)

-

Octafluorocyclobutane (c-C4F8) (formed from the dimerization of C2F4)

-

Perfluorobutanes and perfluorobutenes

-

Perfluoropentanes and perfluoropentenes

The exact distribution of these products will depend on the specific temperature, pressure, and residence time of the pyrolysis process. At higher temperatures, more extensive fragmentation is expected, leading to a higher proportion of smaller molecules like C2F4.

Diagram 3: Postulated Decomposition Pathway of this compound

Caption: A simplified representation of the thermal decomposition of this compound.

Practical Implications for Researchers and Drug Development Professionals

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use in research and development.

-

Reaction Condition Optimization: For chemical reactions involving this compound at elevated temperatures, knowledge of its decomposition onset temperature is crucial to prevent unwanted side reactions and the formation of potentially hazardous byproducts.

-

Material Compatibility: In applications where this compound is used as a solvent or a component in a formulation, its thermal stability will dictate the upper-temperature limit for processing and storage to avoid degradation and ensure product integrity.

-

Safety Considerations: The decomposition of this compound can release smaller, potentially more volatile and toxic perfluorinated compounds. Therefore, adequate ventilation and safety protocols are essential when handling this compound at or near its decomposition temperature.

-

Drug Delivery Systems: In the context of drug development, where fluorinated compounds are sometimes used to enhance the stability or delivery of active pharmaceutical ingredients, the thermal stability of these excipients during manufacturing processes such as heat sterilization or lyophilization is a critical quality attribute.

Conclusion

This compound is a thermally robust molecule with significant potential in various advanced applications. Its stability, a direct consequence of the strong carbon-fluorine bond, allows it to be used in environments where other organic molecules would fail. However, this stability is not absolute, and understanding its thermal decomposition profile is essential for its responsible and effective utilization. Through the application of analytical techniques such as TGA and DSC, researchers can precisely determine its thermal limits and anticipate its degradation products. This knowledge is not only fundamental to the basic chemical understanding of this compound but also a practical necessity for ensuring safety, optimizing processes, and developing innovative applications in fields ranging from materials science to pharmaceutical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21455498, 1H-Perfluorohex-1-ene. Retrieved January 23, 2026 from [Link].

-

Krusic, P. J., & Roe, D. C. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8048–8057. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69786, this compound. Retrieved January 23, 2026 from [Link].

-

Winchell, L. J., et al. (2020). A state of the science review on the thermal destruction of per- and polyfluoroalkyl substances at water resource recovery facilities. Water Environment Research, 93(5), 829-843. [Link]

-

Wang, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355–5370. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91384, (Perfluorohexyl)ethylene. Retrieved January 23, 2026 from [Link].

-

Wang, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355-5370. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19430-93-4, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. Retrieved January 23, 2026 from [Link].

- U.S. Patent No. US6211415B1. (2001). Process for thermal decomposition of hexafluoropropylene oxide oligomers.

- U.S. Patent No. US20040186211A1. (2004). Thermally stable perfluoropolyethers and processes therefor and therewith.

- U.S. Patent No. US5026929A. (1991). Synthesis of highly fluorinated aromatic compounds.

-

Vyazovkin, S. (2020). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. AIChE Journal, 66(11), e17021. [Link]

-

Gabbott, P. (2008). A Practical Introduction to Differential Scanning Calorimetry. Instrumental Scientist. [Link]

- U.S. Patent No. UA118346C2. (2018). Pyrolysis reactions in the presence of an alkene.

- U.S. Patent No. CN102686685B. (2013). For the PFPE coating composition of hard surface.

-

Price, J. A., & Orndoff, J. A. (2017). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. AIChE Journal, 63(1), 4-13. [Link]

- U.S. Patent No. US7670684B2. (2010). Functional coating compositions of perfluoroalkyl perfluoro-phthalocyanine compounds.

Sources

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6F12 | CID 69786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Unique Nature of Perfluorohex-1-ene: A Molecular Perspective

An In-depth Technical Guide to the Solubility of Perfluorohex-1-ene in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the physicochemical properties of fluorinated compounds is paramount. This compound (C₆F₁₂), a fluorinated alkene, presents a unique profile of chemical inertness and distinct solubility characteristics that are critical for its application in synthesis, materials science, and as a potential component in advanced formulations. This guide provides a deep dive into the solubility of this compound, moving beyond simple data points to elucidate the underlying principles and provide practical methodologies for its assessment.

This compound is a derivative of hexene where all hydrogen atoms have been substituted with fluorine. This complete fluorination imparts several key characteristics that govern its solubility:

-

High Electronegativity of Fluorine: The fluorine atoms create a strong, stable C-F bond and an electron-rich sheath around the carbon backbone. This leads to very weak intermolecular interactions, specifically London dispersion forces.

-

Low Polarisability: The tightly held electrons in the C-F bonds make the molecule less polarisable, further weakening its potential for induced dipole-induced dipole interactions.

-

The Double Bond: The presence of a carbon-carbon double bond introduces a region of higher electron density compared to its saturated analogue, perfluorohexane. This can lead to slightly different interactions with certain solvents, although the overall fluorinated character dominates.

These molecular features result in a substance that is both hydrophobic (water-insoluble) and lipophobic (sparingly soluble in many hydrocarbon-based organic solvents). Understanding these foundational principles is key to predicting and manipulating its solubility.

Theoretical Framework: Predicting Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing. For a solute to dissolve, the Gibbs free energy of mixing (ΔG_mix) must be negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. The entropy of mixing is generally positive and favors dissolution. Therefore, the enthalpy of mixing, which reflects the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, is the determining factor.

A key concept for predicting the solubility of non-polar to weakly polar compounds like this compound is the cohesive energy density , which is the energy required to separate the molecules of a substance. The square root of the cohesive energy density is the Hildebrand solubility parameter (δ) . For two substances to be miscible, their Hildebrand solubility parameters should be similar.

Perfluorinated compounds have exceptionally low cohesive energy densities and therefore very low Hildebrand solubility parameters. This is due to their weak intermolecular forces. Consequently, they are most soluble in solvents that also have low solubility parameters.

A more refined approach involves the use of Hansen Solubility Parameters (HSPs) , which divide the total Hildebrand parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

For this compound, the δD component will be the most significant, with δP and δH being very low. Therefore, it will be most soluble in solvents with a high δD component and low δP and δH components.

Predictive Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Predicted Solubility of this compound ( g/100g of solvent at 25°C) | Rationale for Prediction |

| High Solubility | |||

| Diethyl Ether | (C₂H₅)₂O | Miscible | Low polarity and good dispersion forces. |

| Carbon Tetrachloride | CCl₄ | ~10 - 40 | Non-polar with similar molecular size. |

| Cyclohexane | C₆H₁₂ | ~10 - 20 | Non-polar aliphatic solvent. |

| Moderate Solubility | |||

| Acetone | (CH₃)₂CO | ~5 - 10 | Moderate polarity can limit miscibility. |

| Benzene | C₆H₆ | ~5 - 10 | Aromatic ring offers some interaction potential. |

| Chloroform | CHCl₃ | ~5 - 10 | Weak polarity. |

| Ethyl Acetate | CH₃COOC₂H₅ | ~5 - 10 | Ester group introduces polarity. |

| Low to Very Low Solubility | |||

| Ethyl Alcohol | C₂H₅OH | ~1 - 5 | Hydrogen bonding in ethanol is unfavorable for mixing. |

| Aniline | C₆H₅NH₂ | <0.5 | High polarity and strong hydrogen bonding. |

| Dimethylformamide | (CH₃)₂NC(O)H | <1.5 | Highly polar aprotic solvent. |

| Dimethylsulfoxide | (CH₃)₂SO | <1.0 | Highly polar aprotic solvent. |

Disclaimer: This table provides estimated solubility values based on data for analogous perfluorinated compounds.[1] Actual experimental values may vary. Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent system experimentally.

Experimental Determination of this compound Solubility: A Validated Protocol

Given the volatility and likely low solubility of this compound in many solvents, a carefully designed experimental protocol is essential. The following is a robust, self-validating workflow based on the "shake-flask" method followed by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add a known volume of the organic solvent to a glass vial.

-

Add an excess of this compound to the solvent to create a biphasic system, ensuring that there is undissolved this compound present.

-

Securely seal the vial with a PTFE-lined cap to prevent evaporation of the volatile components.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). The presence of a visible excess of the this compound phase throughout this period is crucial for ensuring saturation.

-

-

Sampling and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a precise volume of the clear supernatant (the solvent saturated with this compound) using a syringe.

-

Attach a PTFE syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish. This step removes any microscopic, undissolved droplets.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas.

-

Place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without degrading the this compound residue.

-

Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

The solubility can be calculated as follows:

-

Solubility (g / 100g solvent) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of filtrate × Density of solvent) × 100

-

-

Safety, Handling, and Storage of this compound

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound, like many fluorinated compounds, requires specific precautions.

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[2]:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents.

Practical Implications for Researchers and Drug Development Professionals

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct and significant practical implications:

-

Reaction Medium Selection: For synthetic chemists, choosing an appropriate solvent is critical for reaction kinetics, yield, and purity. Knowing that this compound is soluble in non-polar, weakly interacting solvents allows for the rational design of reaction conditions.

-

Purification Processes: Solubility data is essential for developing effective purification strategies, such as extraction and crystallization. The low solubility of this compound in polar solvents can be exploited for its separation from more polar impurities.

-

Formulation Development: In the pharmaceutical and materials science fields, perfluoroalkenes may be investigated as components of emulsions, suspensions, or other delivery systems. Precise solubility data is necessary to ensure the stability and efficacy of these formulations.

-

Cleaning and Residue Removal: Understanding which solvents can effectively dissolve this compound is important for cleaning reaction vessels and removing any residues from surfaces.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, a strong predictive framework can be established based on the principles of intermolecular forces and data from analogous perfluorinated compounds. This guide has provided the theoretical underpinnings, a predictive solubility table, a detailed experimental protocol for in-house validation, and essential safety information. By combining theoretical knowledge with rigorous experimental practice, researchers, scientists, and drug development professionals can confidently and safely work with this compound, unlocking its full potential in their respective fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Perfluorohexane. National Center for Biotechnology Information. [Link]

-

Wellington Laboratories. Reference and Handling Guide: Perfluoroalkyl Compounds. [Link]

-

The Journal of Physical Chemistry Letters. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. [Link]

-

Fluorine Notes. Synthesis of this compound homopolymer at ultrahigh pressure. [Link]

-

Fluorine Notes. October 2023 — "Synthesis of this compound homopolymer at ultrahigh pressure". [Link]

-

PubMed. Toxicology of the fluoroalkenes: review and research needs. [Link]

-

StatPearls. Fluorides and Fluorocarbons Toxicity. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Perfluoro-n-hexanoic acid; (PFAS). [Link]

-

F2 Chemicals Ltd. Solubility in Liquids - Perfluorocarbon Tracers. [Link]

-

Gelest, Inc. (PERFLUOROHEXYL)ETHYLENE. [Link]

-

ResearchGate. The factors that influence solubility in perfluoroalkane solvents. [Link]

-

Quora. Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?. [Link]

-

MIT EHS. Chemicals. [Link]

-

Technical Disclosure Commons. processes for preparation of 1-perfluorohexyl octane. [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. [Link]

-

Wikipedia. Perfluorohexane. [Link]

-

PubChem. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. [Link]

-

Petr Beier Group. Properties of perfluorocarbon solvents. [Link]

-

PubChem. 1H-Perfluorohex-1-ene. [Link]

-

National Toxicology Program. Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. [Link]

-

F2 Chemicals Ltd. Technical Article - Dissolving gases in FLUTEC™ liquids. [Link]

-

Reddit. Are all fluoropolymers hazardous to human health?. [Link]

-

PubChem. 1H-Perfluorohexane. [Link]

Sources

An In-depth Technical Guide to Perfluorohex-1-ene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorohex-1-ene (PFHene), a fully fluorinated six-carbon olefin, represents a significant molecule within the expansive field of organofluorine chemistry. Its unique electronic properties, conferred by the presence of twelve fluorine atoms, have established it as a valuable synthon and a precursor to advanced materials. This technical guide provides a comprehensive overview of this compound, charting its historical context, detailing its synthesis and characterization, and exploring its contemporary applications, with a particular focus on its emerging role in medicinal chemistry and drug development.

Introduction: The Dawn of Perfluoroalkenes

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry, which began in earnest in the late 19th and early 20th centuries. The pioneering work of chemists like Frédéric Swarts in the 1890s on the synthesis of organofluorine compounds laid the groundwork for the development of a vast array of fluorinated molecules. The unique properties of the carbon-fluorine bond—its exceptional strength and the high electronegativity of fluorine—impart remarkable characteristics to fluorinated organic compounds, including high thermal and chemical stability, and unique electronic effects.

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its existence is a logical progression from the early explorations into perfluorinated materials. The development of industrial-scale fluorination technologies in the mid-20th century, such as electrochemical fluorination (ECF) and the telomerization of tetrafluoroethylene, paved the way for the synthesis of a wide range of perfluoroalkanes and their derivatives, including perfluoroalkenes like this compound. These processes allowed for the replacement of all hydrogen atoms in a hydrocarbon chain with fluorine, leading to the creation of compounds with novel and valuable properties.

Physicochemical Properties of this compound

This compound, with the chemical formula C₆F₁₂, is a colorless and volatile liquid. The complete substitution of hydrogen with fluorine atoms dramatically alters its physical and chemical properties compared to its hydrocarbon analog, hexene.

| Property | Value | Source |

| Molecular Formula | C₆F₁₂ | PubChem |

| Molecular Weight | 300.05 g/mol | PubChem |

| CAS Number | 355-55-5 | PubChem |

| Boiling Point | approx. 57 °C | |

| Density | approx. 1.67 g/cm³ | |

| Appearance | Colorless liquid |

Note: Some physical properties like boiling point and density are not consistently reported across all databases and may vary slightly depending on the source.

The electron-withdrawing nature of the fluorine atoms creates a highly electron-deficient double bond, making this compound susceptible to nucleophilic attack, a reactivity pattern that is opposite to that of typical alkenes. This unique reactivity is a cornerstone of its utility in organic synthesis.

Synthesis of this compound: Historical and Modern Methodologies

The synthesis of perfluoroalkenes has evolved significantly over time, from early, often harsh methods to more controlled and efficient modern techniques.

Historical Synthetic Approaches

While specific historical accounts of this compound's initial synthesis are scarce, it was likely first prepared through methods common for the generation of perfluoroalkenes in the mid-20th century. These methods often involved the elimination of hydrogen fluoride (HF) or other groups from a saturated perfluoroalkane precursor.

One plausible historical route is the dehydrofluorination of a suitable precursor , such as 1H-tridecafluorohexane. This process typically involves reacting the hydrofluoroalkane with a strong base to induce the elimination of HF and form the double bond.

Another classical method is the pyrolysis of the sodium salt of a perfluorinated carboxylic acid , such as sodium perfluoroheptanoate. Heating this salt to high temperatures can lead to decarboxylation and the formation of the corresponding perfluoroalkene, albeit often with a mixture of isomers.

Modern Synthetic Protocols

Contemporary organic synthesis offers more refined and selective methods for the preparation of this compound and other perfluoroalkenes.

A significant industrial method for producing perfluoroalkyl chains is the telomerization of tetrafluoroethylene (TFE) . This process involves the reaction of TFE with a "telogen," such as a perfluoroalkyl iodide, to create a distribution of longer-chain perfluoroalkyl iodides. Subsequent elimination of iodine monofluoride (IF) or other transformations can then yield the terminal alkene.

Experimental Protocol: Synthesis via Telomerization (Illustrative)

-

Telomerization: In a high-pressure reactor, charge tetrafluoroethylene (TFE) and a suitable telogen, such as perfluoroethyl iodide (C₂F₅I), in the presence of a radical initiator (e.g., a peroxide).

-

Reaction: Heat the reactor to the appropriate temperature and pressure to initiate the telomerization reaction. This will produce a mixture of perfluoroalkyl iodides of varying chain lengths.

-

Fractionation: Separate the desired perfluorohexyl iodide (C₆F₁₃I) from the resulting telomer mixture via fractional distillation.

-